molecular formula C10H9F3O2 B2877640 3'-Methoxy-5'-(trifluoromethyl)acetophenone CAS No. 916421-06-2

3'-Methoxy-5'-(trifluoromethyl)acetophenone

Cat. No. B2877640
CAS RN: 916421-06-2
M. Wt: 218.175
InChI Key: CHTIJVBYTQACDL-UHFFFAOYSA-N
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Description

“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a chemical compound with the CAS Number: 916421-06-2 . Its IUPAC name is 1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone . It is a solid-crystal substance .


Synthesis Analysis

The synthesis of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” involves a reaction at 65-75°C for 9 hours . After cooling to normal temperature, 300kg of water is added for washing. The mixture is then allowed to stand for stratification. The oil phase is subjected to vacuum distillation to remove ethyl n-propyl ether .


Molecular Structure Analysis

The molecular weight of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” is 218.18 . Its InChI Code is 1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .


Physical And Chemical Properties Analysis

“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a solid-crystal substance . It has a boiling point of 54-58°C .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTIJVBYTQACDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxy-5'-(trifluoromethyl)acetophenone

Synthesis routes and methods

Procedure details

3,N-Dimethoxy-N-methyl-5-trifluoromethylbenzamide (O3.014, 460 mg) was initially charged in THF (15 ml) under at RT Ar dissolved. Thereafter, the mixture was cooled to 0° C., and methylmagnesium bromide (1.5 ml; 3 M in diethyl ether) was added dropwise. Subsequently, the ice bath was removed and the mixture was stirred at RT for 2 h. Then the mixture was admixed with 1 N hydrochloric acid while cooling with ice, diluted with water and extracted three times with EA. The combined EA phases were dried over sodium sulfate, filtered and concentrated. 349 mg of the title compound were isolated.
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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